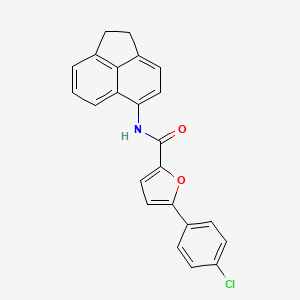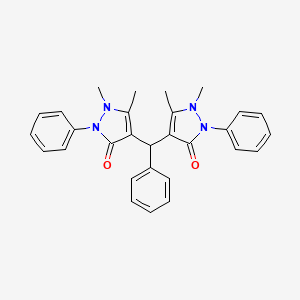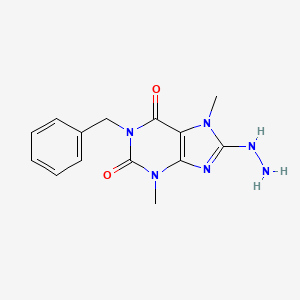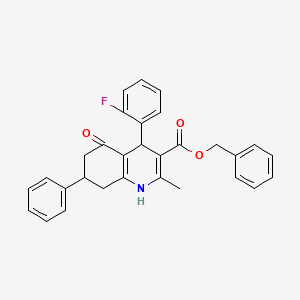
5-(4-chlorophenyl)-N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-(4-chlorophényl)-N-(1,2-dihydroacénaphtylène-5-yl)furan-2-carboxamide est un composé organique synthétique qui appartient à la classe des furancarboxamides. Ce composé est caractérisé par la présence d'un cycle furane, d'un groupe chlorophényle et d'un fragment acénaphtylène.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse du 5-(4-chlorophényl)-N-(1,2-dihydroacénaphtylène-5-yl)furan-2-carboxamide implique généralement les étapes suivantes :
Formation du cycle furane : Cela peut être réalisé par la cyclisation de précurseurs appropriés en milieu acide ou basique.
Introduction du groupe chlorophényle : Cette étape implique la substitution d'un atome d'hydrogène sur le cycle furane par un groupe chlorophényle, souvent à l'aide d'une réaction d'acylation de Friedel-Crafts.
Fixation du fragment acénaphtylène : Cela peut être fait par une réaction de couplage, comme une réaction de Suzuki ou de Heck, pour fixer le groupe acénaphtylène au cycle furane.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies synthétiques similaires, mais optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, le criblage à haut débit des conditions réactionnelles et l'utilisation de catalyseurs pour améliorer le rendement et l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-(4-chlorophényl)-N-(1,2-dihydroacénaphtylène-5-yl)furan-2-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle furane peut être oxydé pour former un dérivé furanone.
Réduction : Le groupe chlorophényle peut être réduit en groupe phényle.
Substitution : L'atome de chlore sur le groupe chlorophényle peut être substitué par d'autres groupes fonctionnels, tels que des groupes hydroxyle ou amino.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le dihydrogène (H2) en présence d'un catalyseur de palladium (Pd/C) peuvent être utilisés.
Substitution : Les réactions de substitution nucléophile peuvent être effectuées à l'aide de réactifs tels que l'hydroxyde de sodium (NaOH) ou l'ammoniac (NH3).
Principaux produits
Oxydation : Formation de dérivés de furanone.
Réduction : Formation de dérivés phénylés.
Substitution : Formation de dérivés hydroxyle ou amino.
Applications De Recherche Scientifique
Le 5-(4-chlorophényl)-N-(1,2-dihydroacénaphtylène-5-yl)furan-2-carboxamide a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes ou anticancéreuses.
Médecine : Recherché pour ses effets thérapeutiques potentiels dans diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères ou les revêtements.
5. Mécanisme d'action
Le mécanisme d'action du 5-(4-chlorophényl)-N-(1,2-dihydroacénaphtylène-5-yl)furan-2-carboxamide dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, en modulant leur activité et en conduisant à divers effets physiologiques. Les voies exactes impliquées peuvent varier et font souvent l'objet de recherches continues.
Mécanisme D'action
The mechanism of action of 5-(4-chlorophenyl)-N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 5-(4-chlorophényl)-N-(1,2-dihydroacénaphtylène-5-yl)furan-2-carboxylique : Structure similaire, mais avec un groupe acide carboxylique au lieu d'un groupe carboxamide.
5-(4-chlorophényl)-N-(1,2-dihydroacénaphtylène-5-yl)furan-2-sulfonamide : Structure similaire, mais avec un groupe sulfonamide au lieu d'un groupe carboxamide.
Unicité
Le 5-(4-chlorophényl)-N-(1,2-dihydroacénaphtylène-5-yl)furan-2-carboxamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C23H16ClNO2 |
|---|---|
Poids moléculaire |
373.8 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C23H16ClNO2/c24-17-9-6-14(7-10-17)20-12-13-21(27-20)23(26)25-19-11-8-16-5-4-15-2-1-3-18(19)22(15)16/h1-3,6-13H,4-5H2,(H,25,26) |
Clé InChI |
LFHWLSWJMVJJRS-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(E)-({[3-(2-methoxy-1-naphthyl)-1H-pyrazol-5-YL]carbonyl}hydrazono)methyl]benzoate](/img/structure/B11685742.png)
![17-(4-Chloro-2-nitrophenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11685745.png)



![{2-[(E)-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11685756.png)
![(5Z)-1-(3-Methylphenyl)-5-({4-[2-(4-nitrophenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11685761.png)
![(2,6-dibromo-4-{(E)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11685768.png)
![N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11685774.png)

![Ethyl (2E)-2-[4-(dimethylamino)benzylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11685791.png)
![(3Z)-1-acetyl-3-[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11685806.png)
![4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(4-methylphenyl)-4-oxobutanamide](/img/structure/B11685812.png)
![4-[4-(Benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11685819.png)
